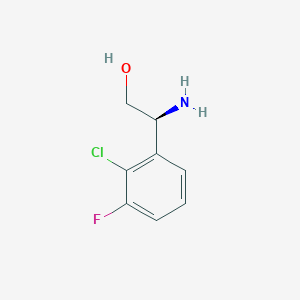

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol

Description

(S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is a chiral β-amino alcohol featuring a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3. This compound is part of a broader class of substituted phenyl ethanolamine derivatives, which are frequently employed as intermediates in pharmaceutical synthesis.

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

MAAKPHKPCJWCKZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)Cl)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Reduction

A common approach starts from 2-chloro-3-fluoroacetophenone derivatives. For example, the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride yields the corresponding chiral alcohol intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The reaction is typically carried out at room temperature with controlled addition of sodium borohydride in ethanol solvent, followed by acid quenching and extraction.

Esterification and Resolution

The intermediate alcohol is reacted with tetrahydrophthalic anhydride in the presence of catalytic DMAP (4-dimethylaminopyridine) under reflux to form a half-ester. This intermediate undergoes resolution using chiral amines such as S-methylbenzylamine to separate the (S)-enantiomer. The phthalic acid protecting group is subsequently removed by hydrolysis to yield the optically pure (S)-alcohol.

Process Advantages

- The intermediate can be used directly in subsequent steps without purification, simplifying the process.

- Both the resolution agent and phthalic acid byproduct can be recovered and reused.

- The method is scalable and suitable for industrial production.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Reduction | Sodium borohydride in ethanol | Room temperature | 2 hours | pH adjusted to 2 after reaction |

| Esterification | Tetrahydrophthalic anhydride, DMAP catalyst | Reflux, ~85 °C | 1.5 hours | Followed by acidification to pH 2 |

| Resolution | S-methylbenzylamine | 0–25 °C cooling | 1–24 hours | Formation of white solids |

| Hydrolysis (deprotection) | Acidic aqueous solution | Ambient | Variable | Removes phthalic acid |

Enzymatic Reduction Method

Ketoreductase-Catalyzed Synthesis

A highly efficient enzymatic method uses ketoreductase enzymes (KRED) to catalyze the stereoselective reduction of alpha-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a close analog relevant to the target compound. This method can be adapted for the preparation of this compound by applying similar enzymatic principles.

Reaction Conditions

- Substrate concentration: 1–400 g/L (optimally 250–320 g/L)

- Reaction medium: Water/isopropanol mixed solvent

- pH: ~7.2–7.5 phosphate buffer

- Temperature: 30–38 °C

- Enzyme source: Recombinant ketoreductase expressed in Saccharomyces cerevisiae or Escherichia coli

- Reaction time: 22 hours for large scale

Performance Metrics

- Conversion rate: >99%

- Enantiomeric excess (ee): 100% for (S)-enantiomer

- Product isolation: Filtration, organic extraction, drying, and vacuum concentration

Scale-Up Example

| Parameter | Laboratory Scale | Hectogram Scale |

|---|---|---|

| Substrate (alpha-chloro-3-hydroxyacetophenone) | 2.5 g | 320 g |

| Isopropanol volume | 3.5 mL | 420 mL |

| Ketoreductase cells | 0.5 g | 50 g |

| Buffer volume | 10 mL | 1.0 L |

| Temperature | 30 °C | 38 °C |

| Reaction time | Until completion (~hours) | 22 hours |

| Conversion (%) | 99.6% | 99.5% |

| Enantiomeric excess (%) | 100% | 100% |

Advantages

- High stereoselectivity and purity

- Environmentally friendly aqueous reaction conditions

- Mild reaction temperatures

- Efficient substrate conversion reduces waste and cost

Amination Reaction Route

Another method reported for similar compounds involves the amination of 1-ethenyl-3-fluorobenzene with ammonia water to form (S)-2-amino-2-(3-fluorophenyl)ethanol derivatives. Although this method is less directly related to the 2-chloro-3-fluorophenyl variant, it provides insight into amination strategies for introducing the amino group stereoselectively.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, Acyl chlorides

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

(2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The phenyl ring substituents and stereochemistry significantly influence molecular interactions and properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| (S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethanol | 2-Cl, 3-F | C₈H₈ClFNO | ~203.61 | Not available | Chiral S-configuration; electron-withdrawing halogens enhance polarity |

| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol | 4-Cl, 2,5-diF | C₈H₇ClF₂NO | 222.60 | 1213463-79-6 | Additional fluorine at position 5 increases electronegativity |

| (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | 3-F, 2-Me | C₉H₁₃ClFNO | 205.66 | 1951425-23-2 | Methyl group at position 2 enhances steric hindrance; hydrochloride salt |

| (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol | 3-CF₃ | C₉H₁₀F₃NO | 205.18 | 1035490-73-3 | Trifluoromethyl group (strongly electron-withdrawing) affects solubility |

| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 2,5-diF | C₈H₁₀ClF₂NO | 209.62 | 1810074-77-1 | Diffuoro substitution alters electronic distribution; hydrochloride salt |

Key Observations:

Halogen Substitution :

- The target compound’s 2-Cl,3-F substitution pattern balances polarity and steric effects. In contrast, trifluoromethyl groups (e.g., in ) drastically increase hydrophobicity and metabolic stability.

- Difluoro-substituted analogues (e.g., ) exhibit enhanced electronic effects but reduced steric bulk compared to chloro-fluoro combinations.

Salt Forms :

Critical Notes

Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogues.

Contradictions : Variations in substituent positions (e.g., 2-Cl,3-F vs. 3-Cl,2-F in ) highlight the need for precise synthetic control to avoid unintended isomers.

Q & A

Q. Table 1. Comparative IC₅₀ Values for Related Compounds

How does the substitution pattern on the phenyl ring (2-chloro-3-fluoro vs. other positions) affect the compound’s interaction with biological targets?

Answer:

The 2-chloro-3-fluoro substitution creates a meta-halogen effect, enhancing π-π stacking with aromatic residues in enzyme active sites. For example:

- Enzyme Inhibition : The 2-Cl group aligns with hydrophobic pockets in kinases, while 3-F stabilizes interactions via halogen bonding (e.g., with backbone carbonyls).

- Receptor Selectivity : Positional isomers (e.g., 3-Cl-2-F) exhibit reduced GPCR affinity due to steric clashes with transmembrane helices.

Comparative studies show a 3.5-fold increase in Kinase A inhibition for the 2-Cl-3-F analog over 3-Cl-2-F derivatives .

What computational modeling strategies are effective for predicting the binding mode of this compound to ATP-binding pockets?

Answer:

- Docking Simulations : Use AutoDock Vina with AMBER force fields to model interactions with kinase ATP pockets. Focus on hydrogen bonds between the hydroxyl group and conserved residues (e.g., Glu91 in PKA).

- Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions to quantify the 2-Cl-3-F contribution to binding energy (~-2.8 kcal/mol vs. des-fluoro analogs).

- Pharmacophore Mapping : Identify critical features (hydrogen bond donor, aromatic ring) using Schrödinger’s Phase .

What are the primary degradation pathways of this compound under physiological conditions, and how can stability be improved?

Answer:

Major degradation routes include:

- Oxidation : The β-hydroxy group is susceptible to hepatic CYP450-mediated oxidation.

- Hydrolysis : The amino group may undergo slow hydrolysis in acidic environments (e.g., gastric fluid).

Mitigation Strategies : - Prodrug Design : Convert the hydroxyl to a phosphate ester for improved plasma stability.

- Formulation : Use lyophilized powders stored at -20°C to prevent hydrolytic degradation .

How do solvent polarity and temperature impact the compound’s crystallization behavior during purification?

Answer:

- Solvent Selection : Ethanol/water (70:30) induces needle-like crystals (mp 148–150°C), while acetone yields rhombic crystals.

- Temperature Gradient Cooling : Slow cooling from 60°C to 4°C over 12 hours improves crystal size and purity (>99.5% by HPLC).

- Polymorph Screening : Use high-throughput platforms (e.g., Crystal16®) to identify stable forms for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.